Melanoma Cytotoxicity vs. Oridonin
In a comparative study evaluating diterpenoids from Isodon trichocarpus, Odonicin was assessed for its cytotoxicity in B16 melanoma 4A5 cells. At a concentration of 10 μg/mL, Odonicin demonstrated no significant cytotoxicity, with cell viability remaining high at 102.5 ± 3.9% relative to control. In contrast, the widely studied analog Oridonin exhibited notable cytotoxicity under the same conditions, as indicated by its effective inhibitory concentration (IC50 = 0.90 μM) for melanogenesis [1].
| Evidence Dimension | Cell Viability at 10 μg/mL |
|---|---|
| Target Compound Data | 102.5 ± 3.9% (indicating no cytotoxicity) |
| Comparator Or Baseline | Oridonin: Exhibits cytotoxicity at melanogenesis-inhibiting concentrations (IC50 = 0.90 μM) in the same cell line [1] |
| Quantified Difference | Odonicin shows no significant cytotoxicity, whereas Oridonin is cytotoxic at effective concentrations. |
| Conditions | Theophylline-stimulated murine B16 melanoma 4A5 cells |
Why This Matters
This lower cytotoxic profile at a functional concentration suggests Odonicin may be a superior tool compound for studying melanogenesis pathways with reduced off-target cell death, compared to the more cytotoxic Oridonin.
- [1] Ninomiya K, Matsumoto T, Chaipech S, et al. Melanogenesis Inhibitory Activity of Diterpenoid and Triterpenoid Constituents from the Aerial Part of Isodon trichocarpus. Nat Prod Commun. 2017;12(8):1185-1188. View Source
